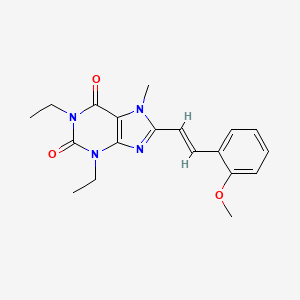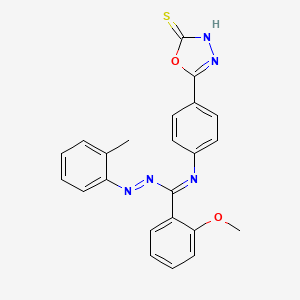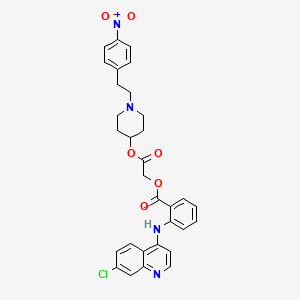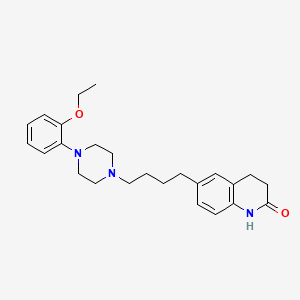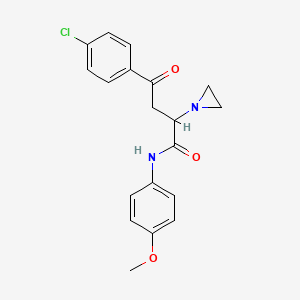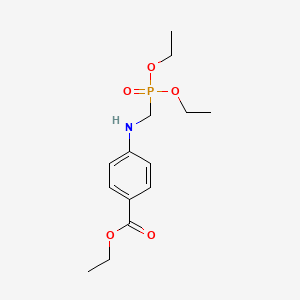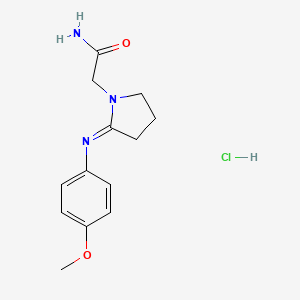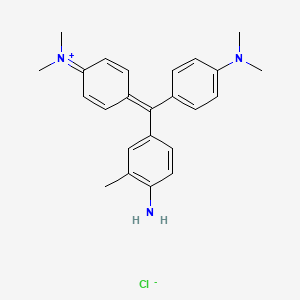
Methylium, (4-amino-3-methylphenyl)bis(4-(dimethylamino)phenyl)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylium, (4-amino-3-methylphenyl)bis(4-(dimethylamino)phenyl)-, chloride is a complex organic compound with the molecular formula C24H28ClN3. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylium, (4-amino-3-methylphenyl)bis(4-(dimethylamino)phenyl)-, chloride typically involves the reaction of 4-amino-3-methylphenol with 4-(dimethylamino)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization or chromatography to ensure the final product’s purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Methylium, (4-amino-3-methylphenyl)bis(4-(dimethylamino)phenyl)-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .
Applications De Recherche Scientifique
Methylium, (4-amino-3-methylphenyl)bis(4-(dimethylamino)phenyl)-, chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methylium, (4-amino-3-methylphenyl)bis(4-(dimethylamino)phenyl)-, chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Methylium, (4-amino-3-methylphenyl)bis(4-(dimethylamino)phenyl)-, chloride include:
4-Amino-3-methylphenol: A metabolite with similar structural features.
4-(Dimethylamino)benzaldehyde: A precursor used in the synthesis of the compound.
Uniqueness
This compound stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions.
Propriétés
Numéro CAS |
72102-59-1 |
|---|---|
Formule moléculaire |
C24H28ClN3 |
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
[4-[(4-amino-3-methylphenyl)-[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C24H27N3.ClH/c1-17-16-20(10-15-23(17)25)24(18-6-11-21(12-7-18)26(2)3)19-8-13-22(14-9-19)27(4)5;/h6-16,25H,1-5H3;1H |
Clé InChI |
POXATMYWKFNKAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



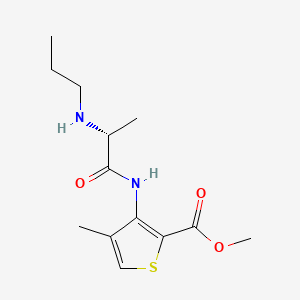
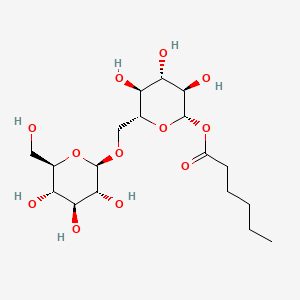
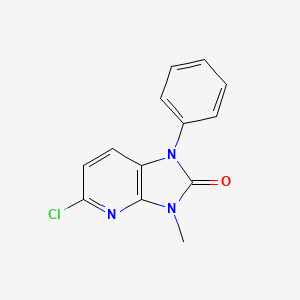

![diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide](/img/structure/B12767395.png)

